molecular formula C23H24N4O4 B2578336 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-96-7

3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2578336
CAS RN: 899985-96-7
M. Wt: 420.469
InChI Key: ODYQXTNKWHBOGW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as MPBD, is a chemical compound that has been the subject of scientific research in recent years. MPBD is a potent and selective inhibitor of the protein tyrosine kinase 2 (PTK2) enzyme, which is involved in cellular signaling pathways that regulate cell growth, differentiation, and migration.

Scientific Research Applications

Synthesis and Chemical Modification

The compound 3,4-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, due to its complex structure, is involved in synthetic routes aimed at creating various pharmacologically active molecules. For instance, a study outlines an efficient synthesis of latifine dimethyl ether, showcasing the versatility of dimethoxybenzamide derivatives in synthetic organic chemistry (Gore & Narasimhan, 1988). Another research effort describes the synthesis, characterization, and antimicrobial evaluation of compounds derived from similar structural frameworks, emphasizing the antimicrobial potential of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities

Some derivatives of benzamides have been studied for their biological activities, particularly against mosquitoes and non-target organisms. This research highlights the specificity and potential environmental safety of using benzamide derivatives in biological control (Schaefer, Miura, & Wilder, 1981). Moreover, novel compounds incorporating the benzamide scaffold have shown promise as anti-inflammatory and analgesic agents, underlining the therapeutic significance of these chemical entities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystal Structure and Docking Studies

The crystal structure and biological activity of specific benzamide derivatives, like the 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been explored to understand their interaction with cancer cell lines, providing insights into their potential use in cancer treatment (Lu et al., 2017).

Targeting Cancer Stem Cells

Research into benzamide derivatives has also extended into the realm of targeting cancer stem cells, with some compounds demonstrating significant anti-proliferative effects and potential for use in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-29-20-9-5-17(15-21(20)30-2)23(28)24-18-6-3-16(4-7-18)19-8-10-22(26-25-19)27-11-13-31-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQXTNKWHBOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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